(2R,3R)-3-(trifluoromethoxy)butan-2-ol
Description
(2R,3R)-3-(Trifluoromethoxy)butan-2-ol is a chiral secondary alcohol featuring a trifluoromethoxy (-OCF₃) group at the 3-position of the butan-2-ol backbone. The trifluoromethoxy group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications. Its stereochemistry (2R,3R) further influences its biological activity and interaction with enantioselective targets.
Properties
CAS No. |
2613299-44-6 |
|---|---|
Molecular Formula |
C5H9F3O2 |
Molecular Weight |
158.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-ol and trifluoromethoxy reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different alcohols.
Scientific Research Applications
(2R,3R)-3-(trifluoromethoxy)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it useful in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups (e.g., trifluoromethoxy, trifluoromethyl) or structural motifs (e.g., secondary alcohols, boronic acids).
Efinaconazole
- Structure : (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol .
- Key Features :
- Contains a similar (2R,3R)-butan-2-ol backbone but with additional aromatic and heterocyclic substituents.
- Fluorine atoms enhance antifungal activity by improving membrane permeability and resistance to metabolic degradation.
- Molecular weight: 348.39 g/mol (vs. ~192.12 g/mol for (2R,3R)-3-(trifluoromethoxy)butan-2-ol, estimated).
- Applications : Antifungal agent (e.g., treatment of onychomycosis) .
3-(Trifluoromethoxy)phenylboronic Acid
3-(Trifluoromethyl)phenylboronic Acid
- Structure : Aromatic boronic acid with a trifluoromethyl (-CF₃) group at the 3-position .
- Key Features: Higher purity (>98.0% HPLC) and lower cost (¥4,300/g for 1g) compared to trifluoromethoxy analogs .
4-Phenyl-3-buten-2-ol
Comparative Data Table
Key Research Findings
Fluorine Effects: The trifluoromethoxy group in this compound likely enhances its lipophilicity compared to non-fluorinated alcohols (e.g., 4-phenyl-3-buten-2-ol), improving membrane permeability in biological systems .
Stereochemical Influence : The (2R,3R) configuration may confer selectivity in enzyme inhibition, analogous to efinaconazole’s stereospecific antifungal activity .
Synthetic Utility : Trifluoromethoxy-substituted boronic acids (e.g., 3-(trifluoromethoxy)phenylboronic acid) are priced higher than trifluoromethyl analogs, reflecting synthetic challenges in introducing -OCF₃ groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
